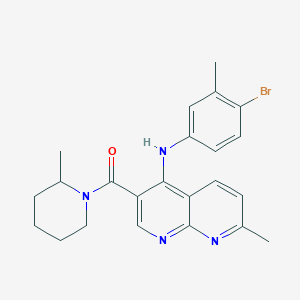

N-(4-bromo-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-bromo-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a brominated aromatic substituent at the 4-position and a 2-methylpiperidine carboxamide group at the 3-position. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous naphthyridine derivatives described in the literature .

Properties

IUPAC Name |

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYYOCKANJPVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions The synthetic route often starts with the bromination of a methylphenyl compound, followed by the formation of the naphthyridine core through cyclization reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The brominated phenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its antiproliferative activity against cancer cell lines, showing promise in the treatment of leukemia and other cancers.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell division and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,8-naphthyridin-4-amine derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activity.

Physicochemical Properties

*Estimated based on analogous reactions in –3.

- Melting Points : Brominated derivatives (e.g., 3e) exhibit lower melting points than methoxy-substituted analogs (e.g., 3f), likely due to reduced crystallinity from halogen steric effects .

- Solubility : The 2-methylpiperidine group may improve solubility in organic solvents compared to trifluoromethyl groups (3e–3i), which are highly hydrophobic .

Key Insights and Limitations

- Synthetic Challenges : Bulky substituents (e.g., isobutyl in 3h, 61% yield) reduce yields, whereas bromine and methoxy groups allow moderate to high efficiency .

- Data Gaps : Melting points and biological data for the target compound are unavailable, limiting direct comparisons.

- Structural Diversity : Variations in aromatic and amine substituents significantly influence physicochemical and biological profiles, warranting further structure-activity relationship (SAR) studies.

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Naphthyridine Core : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Isopropylphenyl Group : Often involves nucleophilic aromatic substitution.

- Coupling with Methylpiperidinyl Moiety : This step generally employs amide bond formation techniques.

These synthetic routes allow for the modification of various functional groups, which can influence the compound's biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably:

- Cereblon Binding : This compound may interact with cereblon E3 ligase, a target in multiple myeloma treatments. It alters the specificity of the complex to induce degradation of transcription factors essential for tumor growth .

- BRD4 Inhibition : The compound has potential as a BRD4 inhibitor, which is implicated in various cancers. BRD4 inhibitors have shown efficacy in suppressing oncogenes and proliferation in cancer cell lines .

The proposed mechanisms include:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modifying their activity and leading to apoptosis in cancer cells.

- Ubiquitination Pathways : By recruiting proteins to E3 ubiquitin ligases, it facilitates targeted degradation of oncogenic proteins .

Data Table: Biological Activities

Case Studies

- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of similar naphthyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies indicate IC50 values ranging from 100 nM to 1 µM, highlighting significant potency .

- Animal Models : Preclinical trials using mouse models have shown that compounds targeting BRD4 can reduce tumor size and improve survival rates, suggesting a promising therapeutic avenue for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.